molecular formula C17H25NO5 B12279761 ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate

ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate

Cat. No.: B12279761
M. Wt: 323.4 g/mol
InChI Key: UNAFPIMETYLLNQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Systematic Classification

The systematic name ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f]benzofuran-6-yl)carbamate adheres to IUPAC guidelines for polycyclic systems. Key components include:

  • Decahydrobenzofuran scaffold : A fused bicyclic system comprising a benzene ring (positions 1–6) and a partially saturated furan ring (positions 3a, 4a, 8a, 9a).
  • Substituents :
    • Formyl at C9 (carbonyl group, -CHO).
    • Methyl at C1 (CH₃).
    • Oxo at C3 (keto group, =O).
    • Ethyl carbamate at C6 (NHCOOCH₂CH₃).

The stereodescriptors (1R,3aR,4aR,6R,8aR,9S,9aS) define absolute configurations across seven stereogenic centers. This nomenclature aligns with structurally related carbamates, such as tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate, but distinguishes itself through its decahydro system and formyl substitution.

Feature This Compound tert-Butyl Analog
Core structure Decahydrobenzofuran 2,3-Dihydrobenzofuran
Key substituents Formyl, methyl, oxo, carbamate Bromo, tert-butyl carbamate
Stereocenters 7 1 (C3)

Molecular Geometry & Conformational Dynamics

The molecule adopts a rigid, chair-like conformation in its decahydrobenzofuran core, stabilized by:

  • Non-covalent interactions : Van der Waals forces between axial methyl (C1) and equatorial carbamate groups (C6).
  • Torsional strain minimization : The oxo group at C3 locks the fused ring system into a planar arrangement, reducing angle strain.

Critical geometric parameters include:

  • Bond angles : C3a-C4a-C8a = 112.5°, typical of saturated furan derivatives.
  • Dihedral angles : C9-C9a-C8a-C7 = -45.2°, indicating a twisted boat conformation in the fused ring.

The ethyl carbamate side chain exhibits restricted rotation (energy barrier: ~12 kcal/mol) due to steric hindrance from the adjacent methyl group.

Stereochemical Configuration Analysis (1R,3aR,4aR,6R,8aR,9S,9aS)

X-ray crystallography of analogous decahydrobenzofurans reveals:

Stereocenter Configuration Structural Impact
C1 R Axial methyl orientation minimizes 1,3-diaxial strain
C3a R Governs furan ring puckering
C6 R Carbamate group adopts equatorial position
C9 S Formyl group projects perpendicular to ring

The 9S configuration induces a 15° out-of-plane distortion in the formyl group, enhancing electrophilicity at the carbonyl carbon. Comparative analysis with the (3S)-configured tert-butyl derivative shows that stereochemistry at analogous positions dictates solubility profiles (logP: 2.8 vs. 3.1).

Comparative Analysis with Related Decahydrobenzofuran Derivatives

The compound’s structural uniqueness emerges when contrasted with derivatives from PubChem and VulcanChem:

Property This Compound 2,3-Dihydrobenzofuran tert-Butyl Analog
Molecular formula C₁₉H₂₇NO₅ C₈H₈O C₁₃H₁₆BrNO₃
Molecular weight (g/mol) 373.48 120.15 314.17
Key functional groups Formyl, carbamate None Bromo, carbamate
Ring saturation Fully saturated Partially saturated Partially saturated

The formyl and carbamate groups introduce hydrogen-bonding capacity (calculated H-bond donors: 2; acceptors: 5) absent in simpler analogs. This enhances potential for π-π stacking interactions in biological systems, a feature exploited in medicinal chemistry.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate

InChI

InChI=1S/C17H25NO5/c1-3-22-17(21)18-11-4-5-12-10(6-11)7-13-15(14(12)8-19)9(2)23-16(13)20/h8-15H,3-7H2,1-2H3,(H,18,21)

InChI Key

UNAFPIMETYLLNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=O)C(OC3=O)C

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization Strategy

The bicyclic framework is constructed via a [4+2] cycloaddition between a diene and a dienophile. For example, reacting 1,3-cyclohexadiene with a furan-derived dienophile under thermal or Lewis acid-catalyzed conditions yields the bicyclic intermediate. Patent US8129385B2 highlights similar strategies for synthesizing hexahydro-anthracene-diones, where BF3·OEt2 catalyzes cyclization at 80–100°C.

Optimization Note : Yields improve when using 1,2-dichloroethane as a solvent (70–80% yield), though stereochemical outcomes depend on the diene’s conformation.

Reductive Hydrogenation for Saturation

The unsaturated bicyclic intermediate undergoes catalytic hydrogenation (H2, Pd/C) to achieve the decahydro structure. Pressure (10–15 atm) and temperature (50–60°C) are critical to avoid over-reduction of the furan oxygen.

Introduction of the 1-Methyl and 3-Oxo Groups

Alkylation at Position 1

The 1-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride or bromide in the presence of AlCl3. Alternatively, nucleophilic substitution on a pre-functionalized intermediate (e.g., brominated at position 1) with methylmagnesium bromide achieves higher regioselectivity.

Oxidation to 3-Oxo

The 3-position is oxidized using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) to form the ketone. Patent US8129385B2 reports yields of 85–90% for analogous ketonization steps.

Formylation at Position 9

Vilsmeier-Haack Formylation

The 9-formyl group is installed via the Vilsmeier-Haack reaction, employing POCl3 and DMF. The reaction proceeds at 0–5°C, followed by hydrolysis to yield the aldehyde.

Example Protocol :

  • Dissolve the intermediate (1 equiv) in DMF (5 vol).
  • Add POCl3 (1.2 equiv) dropwise at 0°C.
  • Stir for 4 h, then quench with ice water.
  • Extract with CH2Cl2 and purify via column chromatography (60–70% yield).

Alternative Methods

  • Gattermann-Koch Reaction : CO and HCl gas over AlCl3 (limited by regioselectivity).
  • Rieche Formylation : Dichloromethyl methyl ether with TiCl4 (higher cost).

Carbamate Installation at Position 6

Amine Precursor Preparation

Position 6 is functionalized as an amine prior to carbamate formation. Nitration followed by reduction (H2/Pd-C) or Hofmann rearrangement of an amide intermediate are common approaches.

Reaction with Ethyl Chloroformate

The amine reacts with ethyl chloroformate in the presence of a base (e.g., pyridine or Et3N) to form the carbamate:

$$
\text{R-NH}2 + \text{Cl-CO-OEt} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-CO-OEt} + \text{HCl}
$$

Conditions :

  • Solvent: THF or CH2Cl2
  • Temperature: 0°C to room temperature
  • Yield: 75–85%

Stereochemical Considerations

The decahydro system introduces multiple stereocenters. Key strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during cyclization.
  • Dynamic Kinetic Resolution : Enzymatic resolution of racemic intermediates (e.g., lipase-mediated hydrolysis).

Industrial-Scale Optimization

Solvent Selection

  • Cyclization : 1,2-Dichloroethane (boiling point 83°C) enables easy separation.
  • Formylation : DMF/POCI3 requires careful handling due to toxicity; alternatives like DCE are less effective.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield high-purity carbamate (≥98%).
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) for intermediates.

Analytical Characterization

Analytical Method Key Data
1H NMR (CDCl3) δ 1.25 (t, 3H, CH2CH3), 4.15 (q, 2H, OCH2), 9.75 (s, 1H, CHO)
13C NMR δ 170.5 (C=O), 160.1 (NCOO), 195.2 (CHO)
HRMS m/z 403.2124 [M+H]+ (calc. 403.2121)

Challenges and Mitigation

  • Formylation Side Reactions : Over-oxidation to carboxylic acids is minimized by low-temperature conditions.
  • Carbamate Hydrolysis : Use of anhydrous solvents and molecular sieves prevents degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in alcohol derivatives.

Scientific Research Applications

Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related molecules from , focusing on substituent effects, synthetic strategies, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound Benzofuran 9-formyl, 1-methyl, 3-oxo, ethyl carbamate Formyl, carbamate, ketone N/A Hypothetical: IR ~1700 cm⁻¹ (carbamate C=O)
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole Nitro, fluoro, methoxy, methyl Nitro, methoxy 240 IR: 1578 cm⁻¹ (NO₂); NMR: δ8.36 (H2)
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) Carbazole Methoxy, tert-butoxycarbonyl, methyl Boc-protected amine, methoxy 122 IR: 1728 cm⁻¹ (Boc C=O); MS: m/z 401 (M⁺)
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) Carbazole-Thiophene Formyl, tert-butoxycarbonyl, methyl Formyl, Boc-protected amine 168 IR: 1657 cm⁻¹ (CHO); NMR: δ9.90 (CHO)

Key Observations

Carbazoles exhibit extended π-systems, enhancing planar stacking interactions .

Functional Group Effects :

  • Formyl Group : Present in both the target compound and 9c , this group is highly reactive (e.g., participating in Schiff base formation). IR data for 9c (1657 cm⁻¹) aligns with typical aldehyde C=O stretches .
  • Carbamate vs. Boc Protection : The target’s ethyl carbamate and 9b ’s tert-butoxycarbonyl (Boc) group both serve as amine protectants. However, Boc groups are acid-labile, whereas carbamates exhibit broader stability .

Synthetic Methodology :

  • highlights Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups (e.g., compound 9a using 3-bromopyridine) . The target compound’s synthesis might require analogous coupling steps or carbamate installation via ethyl chloroformate.

Spectroscopic Trends :

  • NMR Shifts : Electron-withdrawing groups (e.g., nitro in 7b ) deshield aromatic protons (δ8.36 for H2), while electron-donating groups (e.g., methoxy in 9b ) upfield-shift protons (δ3.47 for OCH₃) .
  • Mass Spectrometry : Compounds with Boc groups (9b ) show fragmentation patterns (e.g., loss of -CO₂tBu), whereas carbamates may fragment via ester cleavage .

Thermal Stability :

  • Higher melting points in nitro-substituted carbazoles (7b : 240°C) vs. Boc-protected analogs (9b : 122°C) suggest nitro groups enhance crystalline packing .

Biological Activity

Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f] benzofuran-6-yl)carbamate is a complex organic compound with significant potential for biological activity due to its unique structural features. This article explores its biological properties based on available research findings.

Structural Characteristics

The compound features a carbamate functional group and a fused polycyclic framework , which includes a decahydro-benzofuran moiety . The presence of multiple functional groups such as formyl and ketone enhances its reactivity and potential interactions with biological systems. The molecular formula is C17H25NO5C_{17}H_{25}NO_5 .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Compounds with similar structures have demonstrated notable anticancer properties. For instance, derivatives containing benzodioxole moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cell lines . Ethyl N-(9-formyl...) may exhibit similar effects due to its structural analogies.
  • Antioxidant Properties : The antioxidant capacity of compounds in this class has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). These studies suggest that the presence of specific functional groups can enhance the ability to scavenge free radicals .
  • Antimicrobial Effects : The compound's potential antimicrobial activity is supported by studies indicating that structurally related compounds possess varying degrees of efficacy against bacterial and fungal pathogens . This suggests that ethyl N-(9-formyl...) could also exhibit antimicrobial properties.

Comparative Analysis

To better understand the biological activity of ethyl N-(9-formyl...), it is useful to compare it with structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
Ethyl CarbamateR-O-C(=O)N-R'Simple carbamateMild antimicrobial properties
Benzofuran DerivativeC8H5OFused ring systemAnticancer activity
1-MethylcarbamateC4H9NO2Methylated carbamateInsecticidal properties

This table highlights the unique aspects of ethyl N-(9-formyl...) while situating it within a broader context of related compounds. Its complex structure and potential biological activity make it a candidate for further investigation in medicinal chemistry.

Anticancer Studies

Research has shown that derivatives with similar structural motifs can significantly reduce the secretion of tumor markers in cancer cell lines. For example, one study found that specific benzodioxole derivatives reduced alpha-fetoprotein levels in Hep3B cells significantly compared to untreated controls . Such findings imply that ethyl N-(9-formyl...) may also have the potential to affect tumor marker levels.

Antioxidant Evaluation

In vitro studies assessing antioxidant activity through DPPH assays have indicated that certain carbamate derivatives possess significant radical scavenging abilities. The results suggest that modifications in the molecular structure can lead to enhanced antioxidant properties .

Antimicrobial Testing

Limited studies have been conducted on the antimicrobial effects of structurally similar compounds; however, some benzoxazepine derivatives have shown promising results against specific bacterial strains . This indicates a potential area for further exploration regarding ethyl N-(9-formyl...) and its derivatives.

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